molecular formula C16H19ClFN5O2S B13497096 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine

6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine

Cat. No.: B13497096
M. Wt: 399.9 g/mol
InChI Key: BFZTWCPNCBZXBN-UHFFFAOYSA-N
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Description

6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a methanesulfonyl group, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the methanesulfonyl group. Common reagents used in these reactions include amines, chlorinated aromatic compounds, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-aminopiperidin-1-yl)-N-(3-chlorophenyl)-2-methanesulfonylpyrimidin-4-amine
  • 6-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine
  • 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-2-methanesulfonylpyrimidin-4-amine

Uniqueness

The uniqueness of 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine lies in its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methanesulfonyl group, imparts unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19ClFN5O2S

Molecular Weight

399.9 g/mol

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C16H19ClFN5O2S/c1-26(24,25)16-21-14(20-11-2-3-13(18)12(17)8-11)9-15(22-16)23-6-4-10(19)5-7-23/h2-3,8-10H,4-7,19H2,1H3,(H,20,21,22)

InChI Key

BFZTWCPNCBZXBN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)N2CCC(CC2)N)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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